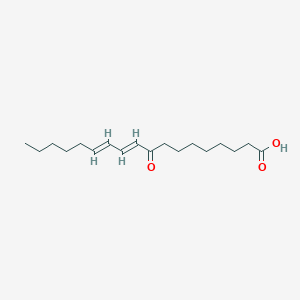

9-Oxo-10,12-octadecadienoic acid

Description

9-Oxo-10,12-octadecadienoic acid has been reported in Glycine max, Capsicum annuum, and other organisms with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347858 | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-32-6, 54232-58-5 | |

| Record name | 9-Oxo-10,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of 9-Oxo-10,12-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-KODE) is an oxidized derivative of linoleic acid that has garnered significant interest in the scientific community for its diverse biological activities. Found in natural sources such as tomatoes and the calyx of eggplants, this fatty acid ketodiene has demonstrated potent anti-inflammatory, pro-apoptotic, and metabolic regulatory effects. This technical guide provides an in-depth overview of the biological activities of 9-KODE, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Biological Activities

9-KODE exhibits a range of biological effects, primarily centered around inflammation, cancer, and metabolic regulation. Its key activities include:

-

Anti-inflammatory Effects: 9-KODE has been shown to suppress inflammatory responses in various cell models.

-

Pro-apoptotic Activity: It can induce programmed cell death in cancer cells, suggesting its potential as an anti-cancer agent.

-

PPARα Agonism: 9-KODE acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of 9-Oxo-10,12-octadecadienoic acid and its isomers.

| Biological Activity | Cell Line/System | Parameter | Value (µM) | Reference |

| Anti-proliferative/Apoptotic | Human Cervical Cancer (HeLa, SiHa) | IC50 | 25-50 | [1][2] |

| PPARα Activation | Not specified | Activation Range | 10-20 | [2] |

Key Signaling Pathways

The biological effects of 9-KODE are mediated through its interaction with several key intracellular signaling pathways.

Anti-inflammatory Signaling

9-KODE's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2/HO-1 pathway.

Apoptosis Signaling in HRA Cancer Cells

In human ovarian cancer (HRA) cells, 9-KODE induces apoptosis via the mitochondrial pathway.[3] This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation.

PPARα Activation and Metabolic Regulation

9-KODE is a potent agonist of PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PPARα Luciferase Reporter Assay

Objective: To determine the ability of 9-KODE to activate PPARα.

Methodology:

-

Cell Culture and Transfection:

-

CV-1 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPREs. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.[4]

-

-

Treatment:

-

After transfection, cells are treated with various concentrations of 9-KODE (e.g., 0.1 to 50 µM) or a known PPARα agonist (positive control) for 24 hours.

-

-

Luciferase Assay:

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

β-galactosidase activity is measured to normalize the luciferase readings.

-

-

Data Analysis:

-

The fold induction of luciferase activity relative to the vehicle control is calculated.

-

The EC50 value is determined by plotting the fold induction against the log of the 9-KODE concentration.

-

Apoptosis Assays in HRA Cells

Objective: To assess the pro-apoptotic effects of 9-KODE on human ovarian cancer (HRA) cells.

Methodologies:

-

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

HRA cells are treated with 9-KODE for a specified time (e.g., 24-48 hours).

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and incubated with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Caspase-3/7 Activity Assay:

-

Principle: This assay uses a proluminescent substrate that is cleaved by activated caspases-3 and -7, key executioner caspases in apoptosis.

-

Protocol:

-

HRA cells are treated with 9-KODE.

-

A luminogenic caspase-3/7 substrate is added to the cell lysate.

-

The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

-

-

-

Western Blot for Apoptotic Proteins:

-

Principle: To detect changes in the expression levels of key apoptotic regulatory proteins.

-

Protocol:

-

HRA cells are treated with 9-KODE and cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Anti-inflammatory Assays in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory properties of 9-KODE in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodologies:

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: The Griess reagent detects nitrite, a stable product of NO, in the cell culture supernatant.

-

Protocol:

-

RAW 264.7 cells are pre-treated with 9-KODE for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the absorbance at 540 nm is measured.

-

-

-

Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.

-

Protocol:

-

RAW 264.7 cells are treated as described for the NO assay.

-

The levels of TNF-α and IL-6 in the culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

-

-

Western Blot for Inflammatory Pathway Proteins:

-

Principle: To assess the effect of 9-KODE on the activation of key inflammatory signaling proteins.

-

Protocol:

-

RAW 264.7 cells are pre-treated with 9-KODE and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

-

Cell lysates are subjected to Western blotting using antibodies against phosphorylated forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.

-

-

Conclusion

9-Oxo-10,12-octadecadienoic acid is a bioactive lipid with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and metabolism makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases, cancer, and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the multifaceted biological activities of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

An In-depth Technical Guide to the Natural Sources of 9-Oxo-10,12-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a naturally occurring oxidized linoleic acid metabolite that has garnered significant attention for its potent biological activities, particularly as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, detailing its presence in various plant species. The document summarizes quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents a diagram of its key signaling pathway. This information is intended to support further research and development of 9-oxo-ODA as a potential therapeutic agent.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxylipin synthesized in plants through the enzymatic oxidation of linoleic acid. Its biological significance lies in its ability to act as a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3] Activation of PPARα by 9-oxo-ODA leads to an increase in the expression of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation.[1][4] This mechanism of action has positioned 9-oxo-ODA as a compound of interest for the development of drugs targeting metabolic disorders. This guide delves into the natural origins of this promising molecule.

Natural Sources of 9-Oxo-ODA

The primary natural sources of 9-oxo-ODA identified to date are plants, with tomatoes and peppers being the most significant. While its presence in other species like soybean has been noted, quantitative data remains limited.

Tomato (Solanum lycopersicum)

Tomatoes and their processed products are the most well-documented sources of 9-oxo-ODA. Research has shown that this compound is present in both fresh tomatoes and tomato juice. Different isomers of 9-oxo-ODA, including 9-Oxo-(10E,12E)-octadecadienoic acid and 9-Oxo-(10E,12Z)-octadecadienoic acid, have been identified in various tomato samples.

Pepper (Capsicum annuum)

Red pepper has been identified as another significant source of 9-oxo-ODA. Studies have isolated (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids from red pepper extracts and demonstrated their potent inhibitory activity on acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.

Soybean (Glycine max)

The presence of 9-oxo-ODA has also been reported in Glycine max (soybean). However, detailed quantitative analyses of 9-oxo-ODA content in various soybean tissues and cultivars are not yet widely available.

Quantitative Data

The concentration of 9-oxo-ODA can vary depending on the plant species, cultivar, and processing methods. The following table summarizes the available quantitative data.

| Natural Source | Plant Part/Product | Compound | Concentration | Reference |

| Golden Tomato (Solanum lycopersicum) | Juice | 9-oxo-10(E),12(E)-ODA | 0.22 µg/mL of extract (from 10 mg of lyophilizate) | |

| Red Pepper (Capsicum annuum) | Fruit Extract | (E,E)-9-oxooctadeca-10,12-dienoic acid | IC50: 1.4 x 10⁻⁶ M (for acetyl-CoA carboxylase inhibition) | |

| Red Pepper (Capsicum annuum) | Fruit Extract | (E,Z)-9-oxooctadeca-10,12-dienoic acid | IC50: 1.5 x 10⁻⁶ M (for acetyl-CoA carboxylase inhibition) |

Experimental Protocols

Accurate quantification of 9-oxo-ODA from natural sources requires robust extraction and analytical methods. The following protocols provide a general framework for these procedures.

Extraction of 9-Oxo-ODA from Plant Tissues

This protocol outlines a general method for extracting oxylipins, including 9-oxo-ODA, from plant materials.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Solvent: Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Immediately flash-freeze fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue to a glass centrifuge tube.

-

Add ice-cold extraction solvent (e.g., 2 mL for 100 mg of tissue).

-

Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.

-

Induce phase separation by adding 0.9% NaCl solution (0.2 volumes of the total solvent).

-

Centrifuge to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for analysis.

Quantification of 9-Oxo-ODA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 9-oxo-ODA.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid), is used for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification. The precursor ion for 9-oxo-ODA is [M-H]⁻ at m/z 293.2. Product ions for fragmentation can be selected for confirmation.

Procedure:

-

Sample Preparation: Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Calibration Curve: Prepare a series of calibration standards of 9-oxo-ODA of known concentrations.

-

LC-MS/MS Analysis: Inject the purified samples and calibration standards into the LC-MS/MS system.

-

Data Analysis: Identify and quantify 9-oxo-ODA in the samples by comparing the peak areas to the calibration curve.

Signaling Pathway

9-oxo-ODA exerts its biological effects primarily through the activation of the PPARα signaling pathway. The following diagram illustrates the key steps in this process.

Caption: 9-Oxo-ODA activates the PPARα signaling pathway in hepatocytes.

Conclusion

9-Oxo-10,12-octadecadienoic acid is a promising natural compound with well-defined activity as a PPARα agonist. This guide has highlighted its primary natural sources, particularly tomatoes and red peppers, and provided a framework for its extraction and quantification. The elucidation of its signaling pathway further underscores its potential for the development of novel therapeutics for metabolic diseases. Further research is warranted to explore a wider range of plant sources and to quantify 9-oxo-ODA levels in various cultivars and under different growing conditions. Such studies will be invaluable for the agricultural and pharmaceutical industries.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

9-Oxo-10,12-octadecadienoic Acid: A Key Modulator of Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-KODE) is a pivotal oxylipin, a class of lipid-derived signaling molecules, that plays a critical role in the intricate defense network of plants. As a product of the 9-lipoxygenase (9-LOX) pathway, 9-KODE and its derivatives function as potent antimicrobial agents and as signaling molecules that orchestrate a sophisticated defense response. This technical guide provides a comprehensive overview of the biosynthesis of 9-KODE, its signaling cascade, and its multifaceted role in plant immunity. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this crucial plant defense compound.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to combat a diverse range of pathogens. A key component of this defense system is the production of specialized metabolites, among which oxylipins have emerged as crucial signaling molecules and direct-acting defense compounds.[1] Oxylipins are a diverse class of oxygenated fatty acid-derived signaling molecules that play crucial roles in plant development and responses to environmental stresses.[2] 9-Oxo-10,12-octadecadienoic acid (9-KODE) is a bioactive oxylipin derived from the 9-lipoxygenase (9-LOX) pathway.[2] Its involvement in plant defense is multifaceted, ranging from direct antimicrobial activity to the induction of systemic resistance. Understanding the intricate mechanisms of 9-KODE's action is paramount for developing novel strategies to enhance crop resilience and for exploring its potential as a lead compound in the development of new antimicrobial agents.[2]

Biosynthesis of 9-Oxo-10,12-octadecadienoic Acid

The biosynthesis of 9-KODE is initiated from polyunsaturated fatty acids, primarily linoleic acid, through the action of the 9-lipoxygenase (9-LOX) enzyme.[3] This enzymatic reaction incorporates molecular oxygen into the fatty acid backbone, leading to the formation of a hydroperoxide intermediate.

The key steps in the biosynthesis of 9-KODE are as follows:

-

Oxygenation: 9-Lipoxygenase (9-LOX) catalyzes the dioxygenation of linoleic acid to form 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

-

Conversion to Ketone: The hydroperoxide intermediate, 9-HPODE, is then converted to 9-oxo-10,12-octadecadienoic acid (9-KODE).

dot

Caption: Biosynthetic pathway of 9-KODE from linoleic acid.

Signaling Pathways and Crosstalk

9-KODE and related 9-LOX-derived oxylipins are key signaling molecules that activate a robust defense response. This signaling is largely independent of the well-characterized jasmonic acid (JA) pathway and involves significant crosstalk with the brassinosteroid (BR) signaling pathway.

Upon perception by a yet-to-be-identified receptor, 9-KODE initiates a signaling cascade that leads to:

-

Activation of Brassinosteroid Signaling: 9-LOX-derived oxylipins induce the synthesis and signaling of brassinosteroids. This activation results in the downstream regulation of defense-related genes through transcription factors like BZR1.

-

Cell Wall Reinforcement: A key outcome of this signaling pathway is the reinforcement of the plant cell wall, primarily through the deposition of callose, which acts as a physical barrier to pathogen invasion.

-

Induction of Defense Gene Expression: The signaling cascade triggers the expression of a suite of defense-related genes, further bolstering the plant's immune response.

dot

Caption: Simplified signaling pathway of 9-KODE in plant defense.

Role in Plant Defense

The function of 9-KODE in plant defense is multifaceted, encompassing both direct antimicrobial activities and the induction of broader defense responses.

Direct Antimicrobial and Antifungal Activity

9-KODE exhibits direct inhibitory effects on the growth of a range of plant pathogens. Studies have demonstrated its efficacy against various fungal and bacterial species, contributing to the plant's first line of defense. This direct antimicrobial action is a crucial aspect of its protective role.

Induction of Hypersensitive Response and Systemic Resistance

The production of fatty acid hydroperoxides via the 9-LOX pathway is crucial for the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. Furthermore, there is evidence that 9-LOX-derived oxylipins are involved in activating systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity throughout the plant.

Defense Against Herbivory

In addition to microbial pathogens, the 9-LOX pathway also plays a role in defense against insect herbivores. Feeding by insects such as Spodoptera exigua on maize induces the expression of 9-lipoxygenases to a greater extent than 13-lipoxygenases, suggesting a specific role for 9-LOX-derived oxylipins in anti-herbivore defense.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity and presence of 9-KODE and related compounds.

Table 1: Antimicrobial Activity of 9-Oxo-10,12-octadecadienoic Acid (9-KODE) and Related Oxylipins

| Pathogen Species | Oxylipin | Concentration | Effect |

| Staphylococcus aureus | 9-oxo-ODA derivative | 128 µg/mL | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 9-oxo-ODA derivative | 512 µg/mL | Minimum Inhibitory Concentration (MIC) |

| Fusarium oxysporum | 9-Oxo-10,11-dehydroageraphorone | 0.325 mg/mL | EC50 at 48h |

| Fusarium oxysporum | 9-Oxo-10,11-dehydroageraphorone | 0.5 mg/mL | 97% spore germination inhibition |

Table 2: Enzyme Kinetics of 9-Lipoxygenase (CaLOX1) from Pepper

| Substrate | Km Value |

| Linoleic Acid | 113.9 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-KODE in plant defense.

Extraction and Quantification of 9-KODE from Plant Tissues

Objective: To extract and quantify the levels of 9-KODE in plant tissues, particularly in response to pathogen infection or elicitor treatment.

Methodology:

-

Sample Collection and Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

-

Lipid Extraction:

-

Extract the powdered tissue with a solvent mixture of isopropanol:ethyl acetate (1:5, v/v) containing a suitable internal standard (e.g., deuterated 9-KODE).

-

Vortex the mixture vigorously and centrifuge to pellet the solid debris.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Resuspend the dried extract in a methanol/water solution.

-

Apply the sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-concentration methanol solution to remove polar impurities.

-

Elute the oxylipins with a higher concentration of methanol or ethyl acetate.

-

Evaporate the eluate to dryness.

-

-

Quantification by LC-MS/MS:

-

Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Separate the oxylipins using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid.

-

Detect and quantify 9-KODE using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for 9-KODE and the internal standard.

-

dot

Caption: Experimental workflow for 9-KODE extraction and quantification.

In Vitro Antimicrobial Activity Assay

Objective: To determine the direct antimicrobial activity of purified 9-KODE against various plant pathogens.

Methodology:

-

Pathogen Culture: Grow the target bacterial or fungal pathogens in their respective optimal liquid media to a mid-logarithmic phase.

-

Preparation of 9-KODE Solutions: Prepare a stock solution of 9-KODE in a suitable solvent (e.g., ethanol or DMSO). Create a serial dilution of the stock solution to obtain a range of test concentrations.

-

Microtiter Plate Assay:

-

In a 96-well microtiter plate, add a standardized inoculum of the pathogen to each well containing fresh growth medium.

-

Add the different concentrations of 9-KODE to the wells. Include a positive control (a known antimicrobial agent) and a negative control (solvent only).

-

Incubate the plate under optimal growth conditions for the specific pathogen.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm for bacteria) using a microplate reader to assess microbial growth.

-

The MIC is defined as the lowest concentration of 9-KODE that completely inhibits the visible growth of the microorganism.

-

Conclusion

9-Oxo-10,12-octadecadienoic acid is a vital signaling molecule and a direct antimicrobial compound in the plant's defense arsenal. Its biosynthesis via the 9-LOX pathway and its subsequent signaling through a pathway that intersects with brassinosteroid signaling highlight the complexity and interconnectedness of plant defense networks. While significant progress has been made in elucidating its qualitative functions, a critical need remains for more comprehensive quantitative data on its bioactivities and the precise molecular components of its signaling pathway. Further research in this area holds the promise of developing novel and sustainable strategies for crop protection and identifying new lead compounds for antimicrobial drug development.

References

9-Oxo-10,12-Octadecadienoic Acid (9-oxo-ODA): A Technical Guide to its Function as a PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomatoes, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα in the liver and other metabolically active tissues stimulates the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in plasma and hepatic triglyceride levels. This technical guide provides an in-depth overview of 9-oxo-ODA's mechanism of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease research and drug development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate gene expression in response to binding by small lipophilic ligands. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation is a key mechanism for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease.

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized derivative of linoleic acid that has been identified as a natural PPARα agonist.[1][2] It is found in tomatoes and is structurally related to other bioactive lipids, including its isomer 13-oxo-ODA and their precursor, conjugated linoleic acid (CLA), both of which also exhibit PPARα agonistic activity.[3][4] The discovery of 9-oxo-ODA as a PPARα agonist has opened avenues for the development of novel therapeutics for metabolic disorders based on naturally occurring compounds.

Mechanism of Action: The PPARα Signaling Pathway

As a PPARα agonist, 9-oxo-ODA initiates a cascade of molecular events that culminates in the regulation of target gene expression. The signaling pathway is as follows:

-

Ligand Binding: 9-oxo-ODA, being a small lipophilic molecule, is believed to enter the cell and nucleus to bind directly to the ligand-binding domain (LBD) of the PPARα receptor.

-

Conformational Change and Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the retinoid X receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences in the promoter region of target genes known as peroxisome proliferator response elements (PPREs).

-

Recruitment of Coactivators and Transcriptional Activation: The binding of the heterodimer to the PPRE leads to the recruitment of coactivator proteins, which in turn promote the transcription of downstream target genes.

These target genes encode for proteins involved in various aspects of lipid metabolism, including:

-

Fatty Acid Uptake: Increased expression of fatty acid transport proteins.

-

Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (AOX).[3]

-

Triglyceride Catabolism: Enhanced breakdown of triglycerides.

The net effect of PPARα activation by 9-oxo-ODA is a significant reduction in cellular and circulating triglyceride levels.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

The Core Mechanism of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite found in various natural sources, notably tomatoes and eggplant calyx.[1][2] Emerging research has identified 9-oxo-ODA as a bioactive lipid with significant potential in metabolic regulation and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the physiological effects of 9-oxo-ODA, with a focus on its role as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its pro-apoptotic activities in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: PPARα Agonism

The primary and most well-documented mechanism of action of 9-oxo-ODA is its function as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism.[3][4][5] Found in fresh tomatoes, 9-oxo-ODA has been shown to enhance fatty acid oxidation and consequently inhibit triglyceride accumulation in hepatocytes through the activation of PPARα.

Signaling Pathway of 9-oxo-ODA via PPARα Activation

The activation of PPARα by 9-oxo-ODA initiates a signaling cascade that ultimately leads to the transcription of target genes involved in fatty acid metabolism. Upon binding to PPARα, 9-oxo-ODA induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their expression.

Quantitative Data on 9-oxo-ODA Activity

The following tables summarize the quantitative data from various studies investigating the effects of 9-oxo-ODA.

Table 1: In Vitro Efficacy of 9-oxo-ODA and its Isomers

| Compound | Assay Type | Cell Line/System | Key Findings | Reference(s) |

| 9-oxo-ODA | Luciferase Reporter Assay | Mouse Primary Hepatocytes | Potent PPARα agonist activity. | |

| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 cells | Stronger PPARα activation than 9-oxo-ODA and Conjugated Linoleic Acid (CLA). | |

| 9-oxo-ODAs | Cell Proliferation Assay | HeLa, SiHa (human cervical cancer cells) | Suppressed proliferation with an IC50 of 25-50 µM. | |

| 9-EE-KODE (9-oxo-ODA) | Apoptosis Assay | HRA (human ovarian cancer cells) | Induced apoptosis via the mitochondrial regulation pathway. |

Table 2: Effects of 9-oxo-ODA on Gene Expression and Metabolism

| Compound | Treatment | System | Key Findings | Reference(s) |

| 9-oxo-ODA | 10-20 µM | Mouse Primary Hepatocytes | Increased mRNA expression of PPARα target genes (e.g., CPT1a, AOX). | |

| 13-oxo-ODA | 20 µM | Mouse Primary Hepatocytes | Increased mRNA expression of PPARα target genes (CPT1a, AOX, FAT, ACS, UCP2). | |

| 13-oxo-ODA | 0.05% in diet | KK-Ay obese mice | Decreased plasma and hepatic triglyceride levels. Increased rectal temperature. | |

| 9-oxo-OTA | 30 µM | Murine Primary Hepatocytes | Promoted fatty acid uptake and secretion of β-hydroxybutyrate. |

Pro-Apoptotic Mechanism in Cancer Cells

In addition to its metabolic effects, 9-oxo-ODA has demonstrated cytotoxic activity against several human cancer cell lines, including ovarian and cervical cancer cells. The mechanism of action in this context involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

Signaling Pathway of 9-oxo-ODA-Induced Apoptosis

Treatment of cancer cells with 9-oxo-ODA leads to a cascade of events culminating in programmed cell death. This includes the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of effector caspases such as caspase-3 and -7. Furthermore, 9-oxo-ODA has been shown to modulate the expression of Bcl-2 family proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. In human cervical cancer cells, 9-oxo-ODAs have also been found to decrease the expression of cyclin-dependent kinase 1 (CDK1) and human papillomavirus (HPV) oncoproteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of 9-oxo-ODA.

PPARα Luciferase Reporter Gene Assay

This assay is used to determine if a compound can activate the PPARα receptor.

Objective: To quantify the ability of 9-oxo-ODA to activate PPARα.

Methodology:

-

Cell Culture and Transfection:

-

CV-1 or other suitable cells are cultured in appropriate media.

-

Cells are co-transfected with a PPARα expression vector (e.g., pM-hPPARα), a luciferase reporter plasmid containing PPREs (e.g., p4xUASg-tk-luc), and an internal control vector (e.g., pRL-CMV for Renilla luciferase).

-

-

Compound Treatment:

-

After 24 hours of transfection, the cells are treated with various concentrations of 9-oxo-ODA, a vehicle control, and a positive control (e.g., GW7647).

-

-

Luciferase Activity Measurement:

-

Following a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

General Experimental Workflow for 9-oxo-ODA Analysis

The following workflow outlines the general steps for studying the effects of 9-oxo-ODA in a cellular context.

Fatty Acid Uptake Assay

This assay measures the effect of a compound on the uptake of fatty acids into cells.

Objective: To determine if 9-oxo-ODA enhances fatty acid uptake in hepatocytes.

Methodology:

-

Cell Culture and Pre-treatment:

-

Murine primary hepatocytes are cultured in appropriate media.

-

Cells are pre-treated with 9-oxo-ODA (e.g., 30 µM) or a vehicle control for 24 hours.

-

-

Fatty Acid Incubation:

-

Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) for a short period (e.g., 30 minutes).

-

-

Measurement:

-

After incubation, cells are washed to remove unincorporated fatty acid analog.

-

The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.

-

Conclusion

9-Oxo-10,12-octadecadienoic acid is a promising bioactive lipid with a multi-faceted mechanism of action. Its primary role as a potent PPARα agonist positions it as a potential therapeutic agent for metabolic disorders characterized by dyslipidemia. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential in oncology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of 9-oxo-ODA. Future research should focus on in vivo studies to validate these mechanisms and to assess the safety and efficacy of 9-oxo-ODA in preclinical models of metabolic and oncological diseases.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

9-Oxo-10,12-octadecadienoic Acid: A Deep Dive into its Role in Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite that has emerged as a significant bioactive lipid with a profound influence on lipid metabolism. Found in natural sources such as tomatoes, this molecule has garnered considerable attention for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the core aspects of 9-oxo-ODA's function, focusing on its mechanism of action, quantitative effects on lipid parameters, and detailed experimental protocols for its study.

Core Mechanism of Action: A Potent PPARα Agonist

The primary mechanism through which 9-oxo-ODA exerts its effects on lipid metabolism is by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that functions as a key transcription factor regulating the expression of genes involved in fatty acid oxidation and lipid homeostasis.

Upon binding to PPARα, 9-oxo-ODA induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes that promote fatty acid uptake, β-oxidation, and ketogenesis, while simultaneously reducing triglyceride synthesis and inflammation.

Quantitative Effects on Lipid Metabolism

The activation of PPARα by 9-oxo-ODA leads to measurable changes in lipid metabolism both in vitro and in vivo. While much of the in vivo research has been conducted on its close isomer, 13-oxo-ODA, the similar mechanisms of action allow for valuable insights into the potential effects of 9-oxo-ODA.

In Vitro Data

Studies using primary mouse hepatocytes have demonstrated that 9-oxo-ODA significantly upregulates the mRNA expression of PPARα target genes involved in fatty acid oxidation.

| Gene | Fold Increase in mRNA Expression (vs. Control) | Cell Type | 9-oxo-ODA Concentration | Reference |

| CPT1a | ~2.5 | Mouse Primary Hepatocytes | 20 µM | [2] (Data for 13-oxo-ODA) |

| AOX | ~3.0 | Mouse Primary Hepatocytes | 20 µM | [2] (Data for 13-oxo-ODA) |

| UCP2 | ~2.0 | Mouse Primary Hepatocytes | 20 µM | (Data for 13-oxo-ODA) |

This upregulation of key metabolic genes translates to a reduction in intracellular triglyceride accumulation.

| Treatment | Triglyceride Accumulation (% of Control) | Cell Type | Reference |

| 9-oxo-ODA (fraction) | Significantly inhibited | Mouse Primary Hepatocytes | |

| 13-oxo-ODA (20 µM) | ~60% | Mouse Primary Hepatocytes |

In Vivo Data

In vivo studies using obese diabetic mouse models (KK-Ay mice) fed a high-fat diet have shown that oral administration of 13-oxo-ODA, an isomer of 9-oxo-ODA, leads to significant improvements in plasma and hepatic lipid profiles.

| Parameter | Control (High-Fat Diet) | 0.05% 13-oxo-ODA in Diet | % Change | Animal Model | Reference |

| Plasma Triglycerides (mg/dL) | ~250 | ~150 | ~ -40% | KK-Ay Mice | |

| Hepatic Triglycerides (mg/g liver) | ~120 | ~60 | ~ -50% | KK-Ay Mice |

These findings strongly suggest that 9-oxo-ODA possesses similar anti-dyslipidemic and anti-steatotic properties in vivo.

Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Detailed Methodology:

-

Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection: Transfect the cells using a suitable transfection reagent with a mixture of three plasmids: a PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase vector for normalization.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 9-oxo-ODA or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold activation relative to the vehicle control.

Measurement of Intracellular Triglyceride Accumulation

This protocol details the quantification of triglycerides in cultured hepatocytes.

Detailed Methodology:

-

Cell Culture and Treatment: Culture primary hepatocytes or a suitable cell line (e.g., HepG2) and treat with 9-oxo-ODA as required for the experiment.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).

-

Triglyceride Quantification: Use a commercial triglyceride quantification kit. The principle of these kits is typically the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a colorimetric or fluorometric assay.

-

Protein Normalization: Measure the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the triglyceride content to the total protein content to account for variations in cell number.

Oil Red O Staining for Lipid Droplets

This histological technique is used to visualize neutral lipid accumulation in cells.

Detailed Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with 9-oxo-ODA.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.

-

Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.

-

Destaining and Counterstaining: Briefly wash with 60% isopropanol to remove excess stain. Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Mounting and Visualization: Wash with distilled water and mount the coverslips on glass slides using an aqueous mounting medium. Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

Broader Implications and Future Directions

The potent PPARα agonistic activity of 9-oxo-ODA positions it as a promising candidate for the management of metabolic disorders characterized by dyslipidemia.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): By promoting hepatic fatty acid oxidation and reducing triglyceride accumulation, 9-oxo-ODA has the potential to ameliorate hepatic steatosis, a hallmark of NAFLD.

-

Atherosclerosis: Dyslipidemia is a major risk factor for atherosclerosis. By improving lipid profiles, 9-oxo-ODA may contribute to the prevention or slowing of atherosclerotic plaque development. Further preclinical studies in relevant animal models are warranted to explore this potential.

-

Drug Development: The natural origin and potent activity of 9-oxo-ODA make it an attractive lead compound for the development of novel PPARα modulators with potentially favorable safety profiles.

Synthesis and Safety

Synthesis: 9-oxo-ODA can be synthesized from linoleic acid through a multi-step process involving enzymatic oxidation by lipoxygenase to form a hydroperoxide intermediate, followed by further chemical or enzymatic conversion to the keto-derivative.

Safety: Currently, there is limited publicly available data specifically on the toxicology of 9-oxo-10,12-octadecadienoic acid. A material safety data sheet for a related compound indicates no specific hazards have been identified, but standard laboratory precautions should be taken when handling it. Further toxicological studies are necessary to fully characterize its safety profile for potential therapeutic use.

Conclusion

9-Oxo-10,12-octadecadienoic acid is a compelling bioactive lipid with a clear mechanism of action centered on the activation of PPARα. This activation leads to a cascade of events that favorably modulate lipid metabolism, primarily by enhancing fatty acid oxidation and reducing triglyceride storage. The in vitro and in vivo data, though partly inferred from its isomer, strongly support its potential as a therapeutic agent for metabolic diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the physiological roles and therapeutic potential of this intriguing molecule. Future research should focus on obtaining more direct in vivo evidence of 9-oxo-ODA's efficacy, elucidating its full safety profile, and exploring its therapeutic utility in a broader range of metabolic and cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antifungal Properties of 9-Oxo-10,12-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-KODE) is an oxidized fatty acid with demonstrated biological activity. While its role in mammalian systems has been a primary focus of research, emerging evidence highlights its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of 9-KODE's antifungal properties, including available quantitative data, detailed experimental protocols for its investigation, and a proposed mechanism of action. This document aims to serve as a foundational resource to stimulate further research and development of 9-KODE as a novel antifungal therapeutic.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antifungal leads. 9-Oxo-10,12-octadecadienoic acid (9-KODE), a derivative of linoleic acid, is one such molecule that has garnered interest for its biological activities.[1] This guide synthesizes the existing scientific literature on the antifungal properties of 9-KODE and provides a technical framework for its further exploration.

Quantitative Antifungal Activity of 9-KODE

To date, the quantitative assessment of 9-KODE's antifungal activity has been primarily focused on plant pathogenic fungi.[2] The half-maximal inhibitory concentration (IC50) is the most commonly reported metric. The available data, derived from a single study, is summarized in the table below.[2] It is important to note that further research is required to establish a broader spectrum of activity, particularly against human fungal pathogens such as Candida albicans and Aspergillus niger.[2] While direct MIC values for 9-KODE against these human pathogens are not currently available in the public domain, a study on various derivatives of 9,12-octadecadienoic acid demonstrated antifungal activity against both C. albicans and A. niger, suggesting the potential of the core fatty acid structure.[3]

Table 1: Antifungal Activity of 9-Oxo-10,12-octadecadienoic Acid Against Plant Pathogenic Fungi

| Fungal Species | IC50 (µM) | Exposure Time (hours) |

| Phomopsis obscurans | 23 | 120 |

| Colletotrichum fragariae | > 145 | Not Specified |

| Colletotrichum gloeosporioides | > 145 | Not Specified |

| Colletotrichum acutatum | > 145 | Not Specified |

| Botrytis cinerea | > 145 | Not Specified |

| Fusarium oxysporum | > 145 | Not Specified |

| Phomopsis viticola | > 145 | Not Specified |

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of 9-KODE's antifungal activity has not been fully elucidated. However, based on the known effects of other antifungal fatty acids, a primary mechanism involving the disruption of the fungal cell membrane is proposed. This disruption is thought to lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

Furthermore, it is plausible that 9-KODE interferes with key cellular processes such as the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of this pathway by other antifungal agents leads to the accumulation of toxic sterol intermediates and compromises cell wall integrity. The cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival in response to cell surface stress, may also be a target.

Caption: Proposed mechanism of antifungal action for 9-Oxo-10,12-octadecadienoic acid.

Experimental Protocols

The following sections detail the methodologies for the isolation, identification, and antifungal evaluation of 9-KODE.

Bioassay-Guided Fractionation and Isolation

This protocol describes the general procedure for isolating 9-KODE from a natural source, guided by its antifungal activity.

-

Extraction: The source material (e.g., dried and ground fungal fruiting bodies) is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Antifungal Bioassay: Each extract is tested for its antifungal activity to identify the most potent fraction.

-

Chromatographic Separation: The active extract is subjected to various chromatographic techniques (e.g., silica gel column chromatography, HPLC) to separate its components.

-

Iterative Bioassays: Fractions from each separation step are tested for antifungal activity to guide the purification of the active compound.

-

Structure Elucidation: The purified active compound is identified and its structure is determined using spectroscopic methods such as NMR and mass spectrometry.

Caption: Workflow for the bioassay-guided isolation of 9-KODE.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A standardized suspension of the fungal cells or spores is prepared in a suitable broth (e.g., RPMI-1640 medium).

-

Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of 9-KODE is prepared in the broth medium across the wells.

-

Inoculation: The standardized fungal inoculum is added to each well containing the different concentrations of 9-KODE.

-

Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours for Candida spp.).

-

Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader or by visual inspection.

-

MIC Determination: The MIC is defined as the lowest concentration of 9-KODE that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in OD compared to the drug-free control).

Caption: Workflow for determining the MIC of 9-KODE using the broth microdilution method.

Future Directions

The preliminary findings on the antifungal properties of 9-KODE are promising, but further research is essential to fully understand its potential. Key areas for future investigation include:

-

Broad-Spectrum Activity Screening: Evaluating the in vitro activity of 9-KODE against a wide range of clinically relevant fungal pathogens, including various Candida and Aspergillus species, to determine its spectrum of activity and establish MIC values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by 9-KODE in fungal cells. This could involve studies on its interaction with the cell membrane, effects on ergosterol biosynthesis, and impact on the cell wall integrity pathway.

-

In Vivo Efficacy and Toxicology: Assessing the efficacy and safety of 9-KODE in animal models of fungal infections to determine its therapeutic potential and toxicity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 9-KODE to identify the key structural features required for its antifungal activity, which could lead to the development of more potent and selective derivatives.

Conclusion

9-Oxo-10,12-octadecadienoic acid represents a promising natural product with antifungal properties. This technical guide has summarized the current knowledge, including quantitative data against plant pathogens and detailed experimental protocols for its study. While further research is needed to establish its efficacy against human fungal pathogens and to fully elucidate its mechanism of action, 9-KODE serves as a valuable lead compound for the development of new antifungal therapies. The information and protocols provided herein are intended to facilitate and guide future research in this important area.

References

Unveiling the Cytotoxic Potential of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) on various cancer cell lines. Synthesizing current research, this document details the mechanisms of action, key signaling pathways, and experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

9-Oxo-10,12-octadecadienoic acid, a naturally occurring oxidized linoleic acid derivative found in sources like eggplant and tomato, has demonstrated significant cytotoxic effects against several cancer cell lines.[1][2] Its primary mechanisms of action involve the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of cell cycle arrest.[1][3] This guide summarizes the quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved in its anticancer activity.

Quantitative Data on Cytotoxic Effects

The cytotoxic efficacy of 9-oxo-ODA has been quantified across various human cancer cell lines. The following tables summarize the key findings, including IC50 values, which represent the concentration of 9-oxo-ODA required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | 25-50 | [3] |

| SiHa | Cervical Cancer | 25-50 | |

| CasKi | Cervical Cancer | 25-50 | |

| HRA | Ovarian Cancer | Not Specified |

Table 1: IC50 Values of 9-oxo-ODA in Human Cancer Cell Lines

The pro-apoptotic effects of 9-oxo-ODA have been demonstrated through the dose-dependent regulation of key apoptosis-related proteins.

| Cell Line | Protein | Effect of 9-oxo-ODA Treatment | Reference |

| HRA | Bax | Upregulation | |

| HRA | Bcl-2 | Downregulation | |

| HeLa, SiHa | Cleaved Caspase 3 | Increased Expression | |

| HeLa, SiHa | CDK1 | Decreased Expression |

Table 2: Modulation of Apoptosis-Related Proteins by 9-oxo-ODA

Key Signaling Pathways in 9-oxo-ODA Induced Cytotoxicity

The anticancer effects of 9-oxo-ODA are mediated through the modulation of specific signaling pathways. The primary mechanisms identified are the induction of apoptosis via the mitochondrial pathway and the alteration of the cell cycle.

Mitochondrial Apoptosis Pathway

9-oxo-ODA triggers the intrinsic pathway of apoptosis in cancer cells. This is characterized by the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation. The process is further regulated by the Bcl-2 family of proteins, with 9-oxo-ODA upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

Caption: Mitochondrial apoptosis pathway induced by 9-oxo-ODA.

Cell Cycle and p53 Signaling Pathway

Transcriptome and proteomic analyses have revealed that 9-oxo-ODA significantly alters the cell cycle and p53 pathways in human cervical cancer cells. A key molecular event is the downregulation of Cyclin-Dependent Kinase 1 (CDK1) at both the mRNA and protein levels. CDK1 is a crucial regulator of the G2/M transition in the cell cycle, and its inhibition leads to cell cycle arrest. Furthermore, in HPV-positive cervical cancer cells, 9-oxo-ODA has been shown to reduce the expression of HPV oncoproteins E6 and E7, which are known to inactivate tumor suppressor proteins like p53 and Rb, respectively. The alteration of the p53 pathway suggests a role for this tumor suppressor in mediating the apoptotic response to 9-oxo-ODA.

Caption: Cell cycle and p53 signaling modulation by 9-oxo-ODA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the cytotoxic effects of 9-oxo-ODA.

Cell Viability Assay (WST-8 Assay)

Objective: To determine the dose-dependent effect of 9-oxo-ODA on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, SiHa)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

9-Oxo-10,12-octadecadienoic acid (dissolved in DMSO)

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of 9-oxo-ODA in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the prepared 9-oxo-ODA dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Analysis (Flow Cytometry with Annexin V and 7-AAD Staining)

Objective: To quantify the induction of apoptosis by 9-oxo-ODA.

Materials:

-

Cancer cell lines

-

6-well plates

-

9-Oxo-10,12-octadecadienoic acid

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of 9-oxo-ODA for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.

Caption: General experimental workflow for assessing 9-oxo-ODA cytotoxicity.

Conclusion

9-Oxo-10,12-octadecadienoic acid presents a promising natural compound with potent cytotoxic effects against cancer cells. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways highlights its potential as a lead compound for the development of novel anticancer therapies. Further in-vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational resource for researchers aiming to explore the full potential of 9-oxo-ODA in oncology.

References

- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells | springermedizin.de [springermedizin.de]

- 3. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite that has garnered significant interest in the scientific community for its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms by which 9-oxo-ODA induces programmed cell death, with a focus on the signaling pathways and key molecular players involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer therapeutic strategies.

Core Mechanisms of 9-Oxo-ODA-Induced Apoptosis

9-oxo-ODA has been shown to induce apoptosis in several cancer cell lines, primarily through the intrinsic mitochondrial pathway and by modulating cell cycle regulation. In human ovarian cancer (HRA) cells and human cervical cancer (HeLa and SiHa) cells, 9-oxo-ODA treatment leads to a cascade of events culminating in cell death.[1][2][3]

The primary mechanism involves the disruption of mitochondrial integrity. This is characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: 9-oxo-ODA treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the mitochondrial apoptotic cascade.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The altered balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, a hallmark of early apoptosis.[2]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7). Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

In addition to the mitochondrial pathway, 9-oxo-ODA has been shown to influence cell cycle progression and related signaling pathways in human cervical cancer cells. Key findings include:

-

Cell Cycle Arrest: Treatment with 9-oxo-ODA induces cell cycle arrest.

-

Modulation of the p53 Pathway: The p53 signaling pathway is significantly altered in response to 9-oxo-ODA.

-

Downregulation of Cyclin-Dependent Kinase 1 (CDK1): A notable decrease in both CDK1 mRNA and protein expression is observed, which is a key factor in the observed cell cycle arrest and subsequent apoptosis.

A potential upstream regulator of these apoptotic events is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). 9-oxo-ODA is a known PPARα agonist, and emerging evidence suggests a direct link between PPARα activation and the induction of apoptosis. Activated PPARα can function as an E3 ubiquitin ligase, targeting the anti-apoptotic protein Bcl-2 for proteasomal degradation. This provides a molecular link between 9-oxo-ODA's metabolic effects and its pro-apoptotic activity.

Quantitative Data on 9-Oxo-ODA-Induced Apoptosis

The following tables summarize the quantitative data from studies investigating the effects of 9-oxo-ODA on cancer cell lines.

Table 1: Cytotoxicity of 9-oxo-ODA in Human Cervical Cancer Cells

| Cell Line | IC50 (µM) | Reference |

| HeLa | 30.532 | |

| SiHa | 25-50 |

Table 2: Effects of 9-oxo-ODA on Key Apoptotic Markers in Human Ovarian Cancer (HRA) Cells

| Marker | Effect | Observation | Reference |

| Bcl-2 | Downregulation | Dose-dependent decrease in protein expression. | |

| Bax | Upregulation | Dose-dependent increase in protein expression. | |

| Caspase-3/7 | Activation | Increased enzymatic activity. | |

| Mitochondrial Membrane Potential | Dissipation | Dose-dependent loss of potential. | |

| Cytochrome c | Release | Translocation from mitochondria to cytosol. |

Table 3: Effects of 9-oxo-ODA on Cell Cycle and Related Proteins in Human Cervical Cancer Cells

| Marker | Effect | Observation | Reference |

| Cell Cycle | Arrest | G0/G1 phase arrest. | |

| p53 Pathway | Alteration | Significant changes in pathway-related gene expression. | |

| CDK1 | Downregulation | Concentration-dependent decrease in mRNA and protein levels. | |

| Cleaved Caspase-3 | Upregulation | Increased levels in ex vivo tissues. |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language.

Caption: Signaling Pathway of 9-Oxo-ODA-Induced Apoptosis.

Caption: Experimental Workflow for Apoptosis Assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of 9-oxo-ODA.

-

Cell Seeding: Seed cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of 9-oxo-ODA (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the 9-oxo-ODA concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the quantification of apoptotic cells.

-

Cell Preparation: Seed cells in 6-well plates and treat with 9-oxo-ODA as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population based on forward and side scatter to exclude debris.

-

Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are early apoptotic cells.

-

Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive cells are necrotic cells.

-

Western Blot Analysis for Apoptotic Proteins

This protocol outlines the detection of key proteins involved in 9-oxo-ODA-induced apoptosis.

-

Protein Extraction: After treatment with 9-oxo-ODA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cytochrome c Release Assay (Subcellular Fractionation and Western Blot)

This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation:

-

Harvest cells after 9-oxo-ODA treatment.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described in the previous protocol.

-